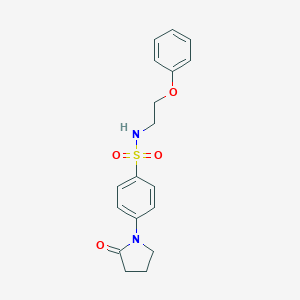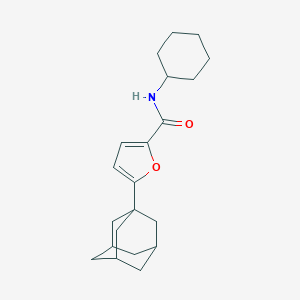
5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide, also known as MPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. MPPC is a member of the dioxane family of compounds and is known for its ability to modulate the activity of certain enzymes in the body.
Mécanisme D'action
The mechanism of action of 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide involves the inhibition of enzymes known as phosphodiesterases (PDEs). PDEs are responsible for the breakdown of cyclic nucleotides, which are important signaling molecules that regulate a wide range of physiological processes. By inhibiting PDEs, 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide increases the levels of cyclic nucleotides in the body, which can have a variety of effects on cellular signaling pathways.
Biochemical and Physiological Effects:
5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. These effects include the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of inflammatory responses. 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide in lab experiments is its specificity for certain PDE isoforms. This allows researchers to selectively target specific signaling pathways and investigate their role in various physiological processes. However, one limitation of using 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide is its relatively low potency compared to other PDE inhibitors, which can limit its effectiveness in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide. One area of interest is the development of more potent and selective PDE inhibitors based on the structure of 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide. Another area of interest is the investigation of the neuroprotective effects of 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide in human clinical trials. Additionally, 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide may have potential applications in the treatment of inflammatory and autoimmune diseases, although further research is needed to explore these possibilities.
Méthodes De Synthèse
The synthesis of 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide involves a multi-step process that begins with the reaction of 2-bromoethyl phenyl ether with 2-phenylacetonitrile to form the intermediate compound, 2-phenylacetonitrile-2-(2-phenoxyethyl) ether. This intermediate is then reacted with methylamine to form the final product, 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide.
Applications De Recherche Scientifique
5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide has been used extensively in scientific research due to its potential applications in the field of drug discovery. Specifically, 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide has been shown to inhibit the activity of certain enzymes that are involved in the regulation of various physiological processes, including inflammation, cell growth, and apoptosis.
Propriétés
Formule moléculaire |
C20H23NO4 |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide |
InChI |
InChI=1S/C20H23NO4/c1-20(14-24-18(25-15-20)16-8-4-2-5-9-16)19(22)21-12-13-23-17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3,(H,21,22) |
Clé InChI |
VZMJFZDJBINXSN-UHFFFAOYSA-N |
SMILES |
CC1(COC(OC1)C2=CC=CC=C2)C(=O)NCCOC3=CC=CC=C3 |
SMILES canonique |
CC1(COC(OC1)C2=CC=CC=C2)C(=O)NCCOC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(4-fluoroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B299621.png)


![N-(2-phenoxyphenyl)-2-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B299626.png)
![N-{1-benzyl-2-oxo-2-[(2-phenoxyethyl)amino]ethyl}benzamide](/img/structure/B299629.png)

![3-cyclohexyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B299633.png)
![4,6-Dichloro-2-[(3,4,5-trimethoxybenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B299634.png)

![5-bromo-1-methyl-3'-(4-methylphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B299639.png)

![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B299642.png)
![4-butoxy-N-[3-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B299644.png)
![1-{[1-(Phenylsulfonyl)-2-pyrrolidinyl]carbonyl}piperidine](/img/structure/B299645.png)